Cefaclor

Description

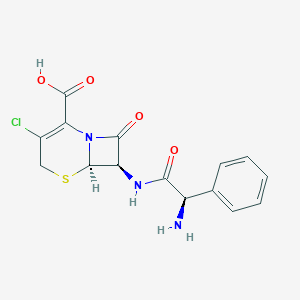

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-GPCCPHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022748 | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.10e-01 g/L | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53994-73-3, 70356-03-5 | |

| Record name | Cefaclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaclor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefaclor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFACLOR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacological Profile of Cefaclor for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Cefaclor, a second-generation cephalosporin antibiotic. The information presented is intended to support research and development applications by providing detailed data on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and spectrum of activity.

Mechanism of Action

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7]

By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains.[2] This interference with the cell wall assembly leads to a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][8]

dot

Figure 1: this compound's mechanism of action on bacterial cell wall synthesis.

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of this compound have been well-characterized, demonstrating its suitability for oral administration.

| Parameter | Value | Reference |

| Absorption | Well-absorbed orally. Peak serum concentrations are reached within 30-60 minutes. Food may delay but does not decrease the extent of absorption. | [9][10] |

| Distribution | Protein binding is approximately 23.5-25%. | [1][11] |

| Metabolism | This compound is not significantly metabolized in the body. | [1][9] |

| Excretion | Primarily excreted unchanged in the urine. Approximately 60-85% of the drug is eliminated via the kidneys within 8 hours. | [1] |

| Half-life | The serum half-life in individuals with normal renal function is approximately 0.6 to 0.9 hours. | [1][12] |

Pharmacodynamics

The bactericidal activity of this compound is primarily dependent on the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (Time > MIC).[13] This time-dependent killing characteristic is typical for beta-lactam antibiotics.[14]

| Parameter | Description | Reference |

| Primary Pharmacodynamic Index | Time above Minimum Inhibitory Concentration (T > MIC) | [13][14] |

| Effect | Bactericidal | [4] |

Spectrum of Activity

This compound is a second-generation cephalosporin with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][15][16]

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | < 2 | [17] | ||

| Streptococcus pyogenes | 0.06 - 4 | [15] | ||

| Staphylococcus aureus (methicillin-susceptible) | 0.6 - 128 | [15] | ||

| Haemophilus influenzae | 0.03 - 128 | < 2 | [15][17] | |

| Moraxella catarrhalis | < 2 | [17] | ||

| Escherichia coli | [1] | |||

| Klebsiella spp. | [1] | |||

| Proteus mirabilis | [1] |

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance.[18][19] These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[18] this compound is susceptible to hydrolysis by some β-lactamases.[20][21][22]

-

Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect on cell wall synthesis.[12][23]

-

Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.[8][24]

dot

Figure 2: Mechanism of β-lactamase mediated resistance to this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method, following general principles from EUCAST and other standard methodologies.[25][26]

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

-

Sterile diluents (e.g., water, DMSO)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the this compound dilutions, resulting in a final inoculum of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 6. hereditybio.in [hereditybio.in]

- 7. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 8. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. safetherapeutics.com [safetherapeutics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drugs.com [drugs.com]

- 13. Exploring the pharmacokinetics of second-generation cephalosporin, this compound: a systematic review in healthy and diseased populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. litfl.com [litfl.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. drugs.com [drugs.com]

- 17. Determination of antimicrobial activity of this compound on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 19. microbiologyclass.net [microbiologyclass.net]

- 20. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Summary of laboratory studies on the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies on Cefaclor's Antibacterial Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro antibacterial efficacy of Cefaclor, a second-generation cephalosporin antibiotic. The document focuses on quantitative data from key studies, detailed experimental protocols for assessing antibacterial activity, and visual representations of the drug's mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Key Pathogens to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

| Number of Isolates | Strain Characteristics | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 2,644 | Penicillin-Susceptible | - | - | - | [1] |

| 99.5% susceptible to this compound | |||||

| 2,644 | Penicillin-Intermediate | - | - | - | [1] |

| 30.8% susceptible to this compound | |||||

| 381 | General Isolates (Pakistan, 2002-2015) | - | - | - | [2] |

| PK/PD breakpoint lower than CLSI | |||||

| 79 | Clinical Isolates (China, 1997) | - | - | - | [3] |

| Penicillin-susceptible 100% susceptible | |||||

| 8 | General Isolates | Mean NCCLS MIC: 1.4 | - | - | [4] |

| Mean Bacteriostatic MIC: 0.24 |

Table 2: In Vitro Activity of this compound against Haemophilus influenzae

| Number of Isolates | Strain Characteristics | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 2,212 | Ampicillin-Susceptible | - | - | - | [5] |

| 191 | Beta-lactamase Positive | - | - | - | [5] |

| 128 | Ampicillin-Resistant, Beta-lactamase Negative | - | - | - | [5] |

| 324 | Beta-lactamase Positive (Canada, 1997-1998) | - | - | - | [6][7] |

| 66.7% of this compound-resistant isolates were ROB-1 positive | |||||

| 1,537 | General Isolates (USA, 1994-1995) | - | - | - | [8] |

| 18.3% resistant or intermediate |

Table 3: In Vitro Activity of this compound against Moraxella catarrhalis

| Number of Isolates | Strain Characteristics | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 818 | General Isolates (Europe & USA, 1992-1993) | - | - | - | [9] |

| All but three isolates were sensitive | |||||

| 97 | General Isolates (Pakistan) | - | MIC90 ≤0.12 | - | [10] |

Table 4: In Vitro Activity of this compound against Staphylococcus aureus

| Number of Isolates | Strain Characteristics | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 201 | General Isolates | - | ≤8 | - | [11] |

| 40 | Methicillin-Susceptible (MSSA) | Median MIC: 27 (disk diffusion zone in mm) | - | - | [12] |

Table 5: In Vitro Activity of this compound against Escherichia coli

| Number of Isolates | Strain Characteristics | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 489 | Hospital and Community Urinary Tract Isolates | 2 (Hospital), 1.5 (Community) | - | 0.125-96 | [13] |

| 321 | General Isolates | 50% resistance | - | - | [14] |

Experimental Protocols

The in vitro antibacterial efficacy of this compound is primarily determined using standardized methods such as the Kirby-Bauer disk diffusion test and broth microdilution to ascertain the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

-

Disk Application: this compound-impregnated disks (typically 30 µg) are dispensed onto the surface of the inoculated agar plate.

-

Incubation: The plates are inverted and incubated at a specified temperature (usually 35-37°C) for 16-24 hours.

-

Zone Measurement: Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.

Protocol:

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the Kirby-Bauer method, to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).

Mandatory Visualization

This compound's Mechanism of Action

Caption: Mechanism of this compound's antibacterial action.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for determining this compound's in vitro efficacy.

References

- 1. Assessment of the susceptibility of Streptococcus pneumoniae to this compound and loracarbef in 13 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic susceptibility in Streptococcus pneumoniae, Haemophilus influenzae and Streptococcus pyogenes in Pakistan: a review of results from the Survey of Antibiotic Resistance (SOAR) 2002–15 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reassessment of the this compound breakpoint for Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of Haemophilus influenzae to this compound, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. DSpace [repository.escholarship.umassmed.edu]

- 9. Antibiotic susceptibility patterns of community-acquired respiratory isolates of Moraxella catarrhalis in western Europe and in the USA. The Alexander Project Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ecommons.aku.edu [ecommons.aku.edu]

- 11. Susceptibility of Staphylococcus aureus to this compound and Cephalothin: Laboratory and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Basic Pharmacokinetics and Absorption of Cefaclor in Laboratory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties and absorption mechanisms of Cefaclor, a second-generation cephalosporin antibiotic, as elucidated through various laboratory models. The information presented herein is intended to support research, development, and a deeper understanding of this compound's behavior in biological systems.

Pharmacokinetic Profile of this compound in Laboratory Animals

This compound is efficiently absorbed from the gastrointestinal tract in several laboratory animal species.[1][2] The primary route of elimination for the unchanged antibiotic is through renal excretion.[1][2][3] However, the metabolic stability of this compound varies across species, with dogs showing greater metabolism compared to rats and mice, where the drug is largely excreted unchanged.[1][2]

The following table summarizes key pharmacokinetic parameters of this compound observed in different laboratory animal models.

| Parameter | Species | Dose | Route | Cmax (µg/mL) | Tmax (min) | Half-life (hours) | Bioavailability (%) | Reference |

| Peak Serum Level | Fasting Subjects | 250 mg | Oral | ~7 | 30-60 | 0.6-0.9 | - | [4] |

| Peak Serum Level | Fasting Subjects | 500 mg | Oral | ~13 | 30-60 | 0.6-0.9 | - | [4] |

| Peak Serum Level | Fasting Subjects | 1 g | Oral | ~23 | 30-60 | 0.6-0.9 | - | [4] |

| Half-life | Anephric Patients | - | - | - | - | 2.3-2.8 | - | [4] |

| Bioavailability | Mice | - | Oral | - | - | - | 12.6 | [5] |

| Bioavailability | Rats | - | Oral | - | - | - | 15.3 | [5] |

| Bioavailability | Rabbits | - | Oral | - | - | - | 32.3 | [5] |

| Bioavailability | Dogs | - | Oral | - | - | - | 72.3 | [5] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Studies in dogs have shown that after oral administration, the highest concentrations of radiolabeled this compound are found in the liver and kidney.[3] Appreciable levels were also detected in bone marrow and synovial fluid, with concentrations in synovial fluid being comparable to those in the blood.[3]

Intestinal Absorption of this compound

The oral absorption of this compound involves a carrier-mediated transport system.[6] In rats, the absorption in the jejunum is characterized by a saturable, Michaelis-Menten-type kinetic mechanism, indicating the involvement of a transporter.[6] In contrast, absorption in the colon appears to be a passive process.[6] The peptide transporter 1 (PEPT1) has been identified as a key transporter involved in the intestinal absorption of this compound.[7]

Caco-2 cell monolayers are a widely used in vitro model to study the intestinal permeability of drugs.[8][9][10] These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal epithelium.[10] While specific permeability data for this compound in Caco-2 models was not extensively detailed in the provided search results, the methodology is a standard approach for evaluating the absorption characteristics of drugs like this compound.

Experimental Protocols

This section outlines typical methodologies employed in the pharmacokinetic and absorption studies of this compound.

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Animal Model: Male Purdue-Wistar rats (250 g) or male ICR mice (30 g).[3]

Dosing:

-

A solution of [¹⁴C]this compound (4.25 mg/mL in 0.05 M sodium acetate buffer, pH 4.5) is administered orally at a dose of 16.9 mg/kg.[3]

-

Animals are typically fasted for 24 hours prior to dosing.[3]

-

Isotonic saline (20 ml/kg) may be administered intraperitoneally prior to antibiotic administration to ensure hydration.[3]

Sample Collection:

-

Animals are placed in metabolism cages.[3]

-

Urine and feces are collected at specified time intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.[3]

-

Blood samples can be collected via appropriate methods (e.g., tail vein, cardiac puncture) at various time points to determine plasma concentrations.

Analytical Method:

-

Quantification of this compound in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13][14]

-

A reversed-phase C18 column is often used for separation.[11]

-

The mobile phase can consist of a mixture of acetonitrile, methanol, and a buffer (e.g., triethylamine buffer at pH 7).[11]

-

For radiolabeled studies, radioactivity in samples is measured using a liquid scintillation counter.[3]

Objective: To determine the intrinsic membrane absorption parameters of this compound in the rat intestine.[6]

Methodology:

-

A single-pass intestinal perfusion technique is utilized.[6]

-

A segment of the intestine (e.g., jejunum or colon) is isolated and cannulated in an anesthetized rat.

-

A solution containing this compound at different concentrations is perfused through the intestinal segment at a constant flow rate (e.g., 0.25 ml/min).[6]

-

Samples of the perfusate are collected from the outlet cannula at steady state.[6]

-

The disappearance of this compound from the perfusate is measured to calculate the intestinal wall permeability.[6]

Analytical Method:

-

This compound concentrations in the perfusate samples are determined by HPLC with UV detection (e.g., at 254 nm).[6]

-

The mobile phase can be a mixture of methanol and a citric acid-dibasic sodium phosphate buffer (pH 5).[6]

Objective: To assess the intestinal permeability of this compound across a Caco-2 cell monolayer.

Cell Culture:

-

Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwells) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]

Permeability Assay:

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

A solution of this compound is added to the apical (AP) side of the monolayer, and the appearance of the drug in the basolateral (BL) compartment is measured over time to determine the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL).

-

To investigate active efflux, the transport from the BL to the AP side is also measured.

Analytical Method:

-

Quantification of this compound in the receiver compartment is typically performed by LC-MS/MS for high sensitivity and specificity.

Visualizations

Caption: Workflow of an in vivo pharmacokinetic study of this compound.

Caption: Conceptual diagram of this compound absorption across an enterocyte.

References

- 1. Metabolism of [14C]this compound, a Cephalosporin Antibiotic, in Three Species of Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of (14C) this compound, a cephalosporin antibiotic, in three species of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. Structure-Based Analysis of this compound Pharmacokinetic Diversity According to Human Peptide Transporter-1 Genetic Polymorphism [mdpi.com]

- 8. Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compatibility of Caco-2 cells with Simulated Intestinal Fluid-Predicting Permeability | British Journal of Pharmacy [bjpharm.org.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and this compound in Commercial Formulations and Biological Samples [scielo.org.mx]

- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

Cefaclor Resistance in Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor, a second-generation oral cephalosporin, has been a valuable agent in the treatment of various bacterial infections. However, the emergence and spread of resistance in key pathogenic bacteria, including Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis, pose a significant challenge to its clinical efficacy. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of effective therapeutic strategies and novel antimicrobial agents. This technical guide provides an in-depth overview of the core resistance mechanisms to this compound, detailed experimental protocols for their investigation, and quantitative data to facilitate comparative analysis.

Core Resistance Mechanisms

Bacteria have evolved sophisticated strategies to counteract the antibacterial action of this compound. The primary mechanisms of resistance can be categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration through altered membrane permeability and active efflux.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including this compound, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

-

Haemophilus influenzae : The primary β-lactamases responsible for this compound resistance in H. influenzae are TEM-1 and ROB-1. While TEM-1 is more common, the presence of ROB-1 β-lactamase strongly correlates with higher levels of this compound resistance.[1][2] Strains producing ROB-1 often exhibit intermediate to full resistance to this compound.[1]

-

Moraxella catarrhalis : The majority of M. catarrhalis isolates produce BRO β-lactamases (BRO-1 and BRO-2), which confer resistance to penicillins and can reduce susceptibility to this compound.

-

Stability of this compound : this compound exhibits some stability against certain β-lactamases, such as the common TEM-type enzymes.[3][4] However, it is susceptible to hydrolysis by other types, including some variants of TEM and ROB-1, as well as Type I, IV, and V β-lactamases.[3][4]

Alterations in Penicillin-Binding Proteins (PBPs)

This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[5][6][7] Alterations in the structure of these target proteins can reduce the binding affinity of this compound, leading to resistance. This mechanism is particularly significant in Streptococcus pneumoniae.

-

Streptococcus pneumoniae : Resistance to β-lactams in S. pneumoniae is primarily mediated by mutations in the genes encoding PBPs, particularly PBP1a, PBP2b, and PBP2x.[8][9] The accumulation of mutations in these genes leads to a stepwise increase in the minimum inhibitory concentration (MIC) of this compound. Strains with mutations in all three of these PBPs often exhibit high-level resistance.[8]

Reduced Intracellular Concentration: Efflux Pumps and Porin Channels

Bacteria can also resist the effects of this compound by limiting its accumulation within the cell. This is achieved through the action of efflux pumps that actively extrude the antibiotic and by modifications to porin channels that reduce its influx across the outer membrane of Gram-negative bacteria.

-

Efflux Pumps : In Gram-negative bacteria like Moraxella catarrhalis, multidrug efflux pumps, such as the AcrAB-OprM system, can contribute to this compound resistance by actively transporting the drug out of the cell.[1][8] The absence of these pumps can lead to a noticeable decrease in the MIC of β-lactam antibiotics.[1][8]

-

Porin Channels : Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small hydrophilic molecules like this compound. A reduction in the number or a change in the structure of these porins can limit the entry of this compound into the periplasmic space, thereby contributing to resistance.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on the impact of various resistance mechanisms on the minimum inhibitory concentration (MIC) of this compound.

| Pathogen | Resistance Mechanism | Genotype/Phenotype | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae | β-Lactamase Production | TEM-1 Positive | 0.5 - ≥128 | 2 | 8 | [6] |

| ROB-1 Positive | 2.0 - ≥128 | 16 | 64 | [6] | ||

| Streptococcus pneumoniae | PBP Alterations | No pbp mutations | ≤0.03 - 0.06 | - | - | [8] |

| pbp2x mutation | - | 0.06 | 0.125 | [8] | ||

| pbp1a + pbp2x mutations | - | 0.125 - 0.5 | 0.5 - 4 | [8] | ||

| pbp1a + pbp2b mutations | - | 0.125 - 0.5 | 0.5 - 4 | [8] | ||

| pbp2x + pbp2b mutations | - | 0.125 - 0.5 | 0.5 - 4 | [8] | ||

| pbp1a + pbp2x + pbp2b mutations | - | ≥2 | ≥2 | [8] | ||

| Moraxella catarrhalis | Efflux Pump | Wild-type (AcrAB-OprM) | - | - | - | [1][8] |

| ΔacrA, ΔacrB, or ΔoprM | - | 1.5-fold decrease | - | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the solution.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

β-Lactamase Activity Assay

Method: Chromogenic Substrate Assay (Nitrocefin)

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the enzyme's activity.

Protocol:

-

Preparation of Bacterial Lysate:

-

Grow the bacterial strain of interest to mid-log phase in an appropriate broth medium.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

-

Lyse the cells by sonication or using a chemical lysis reagent.

-

Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the crude enzyme extract.

-

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Procedure:

-

In a 96-well plate, add a defined volume of the bacterial lysate.

-

Prepare a solution of nitrocefin in the assay buffer at a final concentration of 100 µM.

-

Initiate the reaction by adding the nitrocefin solution to the wells containing the lysate.

-

Immediately measure the change in absorbance at 486 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of nitrocefin hydrolysis (ΔA486/min) and normalize it to the total protein concentration to determine the specific activity of the β-lactamase.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

Method: Competition Assay with a Fluorescently Labeled β-Lactam

Principle: This assay measures the ability of unlabeled this compound to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL, a fluorescent penicillin derivative) for binding to the PBPs in a bacterial membrane preparation.

Protocol:

-

Membrane Preparation:

-

Grow the bacterial strain to mid-log phase and harvest the cells.

-

Lyse the cells and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Competition Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for a set period (e.g., 30 minutes at 37°C).

-

Add a fixed, sub-saturating concentration of the fluorescent β-lactam probe to each tube and incubate for an additional period (e.g., 10 minutes at 37°C).

-

-

Detection and Analysis:

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

-

IC50 Determination: Plot the fluorescence intensity of each PBP against the concentration of this compound. The IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the fluorescent probe, can be determined from this curve. A lower IC50 indicates a higher binding affinity of this compound for that specific PBP.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Method: Two-Step qRT-PCR

Principle: This technique is used to quantify the expression levels of genes encoding for β-lactamases, PBPs, or efflux pump components.

Protocol:

-

RNA Extraction:

-

Grow the bacterial strain under the desired conditions (e.g., with and without sub-inhibitory concentrations of this compound).

-

Extract total RNA from the bacterial cells using a commercial RNA extraction kit, including a DNase treatment step to remove any contaminating genomic DNA.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Include primers for a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

-

Calculate the relative expression of the target gene using the ΔΔCt method, comparing the expression levels in the treated versus untreated samples.

-

Protein Expression Analysis by Western Blot

Method: Immunoblotting

Principle: This method is used to detect and quantify the expression levels of specific proteins, such as PBPs or efflux pump components.

Protocol:

-

Protein Extraction: Extract total protein from the bacterial cells grown under the desired conditions.

-

Protein Quantification: Determine the total protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., an antibody against a specific PBP or efflux pump protein).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.

Visualizations of Resistance Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Overview of this compound Resistance Mechanisms in Gram-Negative Bacteria.

Experimental Workflow for Investigating this compound Resistance

References

- 1. Presence of ROB-1 beta-lactamase correlates with this compound resistance among recent isolates of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. support.nanotempertech.com [support.nanotempertech.com]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Compensatory evolution of pbp mutations restores the fitness cost imposed by β-lactam resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standardized Disk Diffusion Assay for Cefaclor Susceptibility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the cephalosporin antibiotic Cefaclor using the standardized disk diffusion method, also known as the Kirby-Bauer test. This method is a widely accepted and cost-effective way to assess antimicrobial susceptibility in a laboratory setting. The protocols and interpretive criteria outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Accurate and consistent data interpretation is critical for meaningful susceptibility testing. The following tables summarize the zone diameter interpretive criteria for this compound against various bacterial species and the quality control ranges for recommended reference strains.

Table 1: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria

| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Haemophilus influenzae | CLSI | ≥ 20 mm | 17-19 mm | ≤ 16 mm[1] |

| Enterobacterales | CLSI/EUCAST | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. |

| Staphylococcus aureus | CLSI/EUCAST | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. |

| Streptococcus pneumoniae | CLSI/EUCAST | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. |

Note: It is crucial to consult the most current versions of the CLSI M100 and EUCAST breakpoint tables for the most up-to-date and comprehensive interpretive criteria for all organisms.

Table 2: Quality Control (QC) Zone Diameter Ranges for this compound (30 µg) Disk

| Quality Control Strain | Method | Acceptable Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922 | CLSI/EUCAST | Refer to the latest CLSI M100 and EUCAST QC tables. |

| Staphylococcus aureus ATCC® 25923 | CLSI/EUCAST | Refer to the latest CLSI M100 and EUCAST QC tables. |

| Haemophilus influenzae ATCC® 49766 | CLSI/EUCAST | Refer to the latest CLSI M100 and EUCAST QC tables. |

| Streptococcus pneumoniae ATCC® 49619 | CLSI/EUCAST | Refer to the latest CLSI M100 and EUCAST QC tables. |

Experimental Protocols

The following is a detailed protocol for performing the standardized disk diffusion assay for this compound susceptibility.

Materials

-

This compound antimicrobial susceptibility disks (30 µg)

-

Mueller-Hinton agar (MHA) plates (or Haemophilus Test Medium [HTM] for H. influenzae, or MHA with 5% defibrinated sheep blood for S. pneumoniae)

-

Sterile saline or Mueller-Hinton broth

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Bacterial cultures of test organisms and QC strains

-

Incubator (35 ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Forceps

Procedure

1. Inoculum Preparation

a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.

c. Vortex the tube to create a smooth suspension.

d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Proper inoculum density is crucial for accurate results.

2. Inoculation of the Agar Plate

a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Application of this compound Disks

a. Using sterile forceps, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.

b. Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

c. If testing multiple antimicrobial agents on the same plate, ensure the disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the zones of inhibition.

4. Incubation

a. Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.

- For H. influenzae, incubate in a CO2-enriched atmosphere (5% CO2).

- For S. pneumoniae, incubate in a CO2-enriched atmosphere (5% CO2).

5. Reading and Interpreting the Results

a. After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

b. View the plate from the back against a dark background, illuminated with reflected light.

c. Interpret the results by comparing the measured zone diameter to the interpretive criteria in Table 1.

6. Quality Control

a. Concurrently with each batch of tests, perform the disk diffusion assay using the appropriate QC strains listed in Table 2.

b. The zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI or EUCAST guidelines. If QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed for potential errors.

Visualizations

Experimental Workflow

References

Determining Cefaclor MIC Values Using the Broth Dilution Method: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is a cornerstone of in vitro susceptibility testing. It provides the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. This quantitative measure is crucial for surveillance studies, drug development, and guiding therapeutic choices. The broth dilution method, performed in either a macrodilution or microdilution format, is a standardized and widely accepted technique for determining MIC values.

This document provides detailed application notes and protocols for determining the MIC of Cefaclor, a second-generation cephalosporin antibiotic, using the broth dilution method. The protocols are based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Broth Dilution Method

The broth dilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth is observed. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Key Methodologies: Broth Macrodilution vs. Microdilution

Both macrodilution and microdilution methods are based on the same principle but differ in the scale and format of the assay.

-

Broth Macrodilution: This method utilizes test tubes containing 1 mL or more of broth. It is generally more labor-intensive and requires larger volumes of reagents.

-

Broth Microdililution: This technique employs 96-well microtiter plates with a total volume of 0.05 to 0.1 mL per well. It is a more high-throughput and less resource-intensive method, making it the more common choice in many laboratories.

Experimental Protocols

Materials

-

This compound analytical standard powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or other appropriate solvent for this compound

-

Sterile test tubes (for macrodilution) or 96-well microtiter plates (for microdilution)

-

Sterile pipettes and pipette tips

-

0.5 McFarland turbidity standard

-

Bacterial culture plates (e.g., Blood Agar, Chocolate Agar) with 18-24 hour old colonies of the test organism

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49247™)

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Spectrophotometer or densitometer (optional, for inoculum standardization)

Protocol 1: Broth Microdilution MIC Assay

1. Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration. The solvent used should be appropriate for this compound and should not affect bacterial growth at the final concentration in the assay.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

2. Preparation of this compound Dilutions in Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no inoculum).

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:100 of the 0.5 McFarland suspension.

4. Inoculation of the Microtiter Plate:

-

Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).

-

The final volume in each test well will be 100 µL.

5. Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation should be in a CO₂-enriched atmosphere (5%).

6. Reading and Interpreting Results:

-

After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth. The growth control (well 11) should show turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

Compare the obtained MIC value to the interpretive criteria (Susceptible, Intermediate, Resistant) provided by the latest CLSI M100 or EUCAST breakpoint tables.

Protocol 2: Broth Macrodilution MIC Assay

The procedure for broth macrodilution is analogous to microdilution but is performed in test tubes with larger volumes.

-

Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in test tubes, with each tube containing 1 mL of the desired antibiotic concentration in CAMHB.

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the microdilution method to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 1 mL of the standardized inoculum to each tube containing the this compound dilutions and to a growth control tube (broth only).

-

Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity).

Quality Control

Adherence to a rigorous quality control program is essential for the accuracy and reproducibility of MIC testing.

-

QC Strains: Concurrently test well-characterized QC strains with known MIC ranges for this compound. Recommended strains include:

-

Staphylococcus aureus ATCC® 29213™

-

Escherichia coli ATCC® 25922™

-

Haemophilus influenzae ATCC® 49247™

-

-

Acceptable Ranges: The MIC value obtained for each QC strain must fall within the acceptable ranges specified in the most current CLSI M100 document or other relevant guidelines. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated after troubleshooting.

-

Sterility and Growth Controls: Always include a sterility control (medium only) and a growth control (medium and inoculum) in each assay run.

Data Presentation

Quantitative data from this compound MIC testing should be presented in a clear and organized manner. The following tables provide templates for presenting interpretive criteria and quality control ranges.

Note: The specific MIC breakpoints and QC ranges for this compound are subject to change and should always be referenced from the most current versions of the CLSI M100 or EUCAST documents. The values in the tables below are for illustrative purposes only.

Table 1: Example of CLSI MIC Interpretive Criteria for this compound (µg/mL)

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus | ≤8 | - | - |

| Streptococcus pneumoniae | ≤1 | - | - |

| Haemophilus influenzae | ≤8 | - | - |

Table 2: Example of CLSI Quality Control Ranges for this compound MIC (µg/mL)

| Quality Control Strain | Acceptable MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | 1.0 - 4.0 |

| Escherichia coli ATCC® 25922™ | 1.0 - 4.0 |

| Haemophilus influenzae ATCC® 49247™ | 2.0 - 8.0 |

| Note: These are example ranges and must be verified against the current CLSI M100 supplement. |

Mandatory Visualization

Caption: Workflow for this compound MIC determination using the broth dilution method.

Application Notes and Protocols for Cefaclor in Time-Kill Curve Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Cefaclor, a second-generation cephalosporin antibiotic, in time-kill curve assays to evaluate its bactericidal activity. The provided protocols and data are intended to guide researchers in designing and executing robust experiments to assess the pharmacodynamics of this compound against clinically relevant bacterial pathogens.

Introduction

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] This is achieved through binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential for the final stages of peptidoglycan synthesis.[4][5] The disruption of the cell wall integrity leads to cell lysis and bacterial death.[4][5] Time-kill curve assays are a valuable in vitro pharmacodynamic method to characterize the bactericidal activity of an antimicrobial agent over time. These assays provide insights into the rate and extent of bacterial killing at various antibiotic concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC).

This document outlines the mechanism of action of this compound, provides summarized quantitative data on its activity, and presents a detailed protocol for performing time-kill curve assays.

This compound's Mechanism of Action

This compound's bactericidal activity is initiated by its entry into the bacterial periplasmic space where it can access the Penicillin-Binding Proteins (PBPs). The subsequent inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell death.

Caption: this compound's mechanism of action.

Quantitative Data Summary

The in vitro activity of this compound can be summarized by its Minimum Inhibitory Concentration (MIC) against various pathogens. The following tables provide a summary of reported MIC values for common bacterial species. It is important to note that MIC values can vary depending on the strain, testing methodology, and geographical region.

Table 1: this compound MIC Values for Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.6 - 128 | - | - |

| Streptococcus pneumoniae | ≤1 (susceptible) | - | <2 |

| Streptococcus pyogenes | 0.06 - 4 | - | - |

Table 2: this compound MIC Values for Gram-Negative Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.125 - 96 | 1.5 - 2 | - |

| Haemophilus influenzae | 0.03 - 128 | - | <2 |

| Klebsiella pneumoniae | - | - | <2 |

| Moraxella catarrhalis | - | - | <2 |

Experimental Protocol: this compound Time-Kill Curve Assay

This protocol provides a standardized method for performing a time-kill curve assay to assess the bactericidal activity of this compound.

1. Materials

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., sterile distilled water)

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile culture tubes or flasks

-

Incubator (35-37°C)

-

Shaking incubator (if required for the bacterial species)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Spiral plater or manual plating supplies (spreaders)

-

Colony counter

2. Preliminary Procedures

-

Determination of Minimum Inhibitory Concentration (MIC): Prior to the time-kill assay, the MIC of this compound for the test organism must be determined using a standardized method such as broth microdilution according to CLSI guidelines.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable sterile solvent. Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

3. Experimental Workflow

Caption: Experimental workflow for a time-kill curve assay.

4. Step-by-Step Protocol

-

Inoculum Preparation:

-

From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into a flask containing CAMHB.

-

Incubate at 37°C with agitation until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL. Verify the initial bacterial count by plating a serial dilution of the inoculum.

-

-

Assay Setup:

-

Prepare a series of tubes or flasks, each containing the standardized bacterial inoculum.

-

Add this compound to each tube (except the growth control) to achieve the desired final concentrations. Typical concentrations to test include:

-

Growth Control (0x MIC)

-

0.5x MIC

-

1x MIC (the MIC value)

-

2x MIC

-

4x MIC

-

-

Ensure the final volume in each tube is consistent.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C, with shaking if appropriate for the organism.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube. The 0-hour sample should be taken immediately after the addition of the antibiotic.

-

-

Viable Cell Counting:

-

Perform serial 10-fold dilutions of each collected sample in sterile saline or PBS.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

-

5. Data Analysis and Interpretation

-

Calculate the CFU/mL for each time point and concentration.

-

Transform the CFU/mL values to log₁₀ CFU/mL.

-

Plot the mean log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Synergy or antagonism can be evaluated if this compound is tested in combination with other antimicrobial agents.

Concluding Remarks

The protocols and data presented provide a robust starting point for researchers investigating the bactericidal properties of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The results from time-kill curve assays can provide valuable information for preclinical and clinical research, aiding in the understanding of antibiotic pharmacodynamics and the optimization of dosing regimens.

References

Cefaclor Preparation for Cell Culture and In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Primarily known for its role in treating bacterial infections, its application in in vitro studies, particularly those involving mammalian cells, requires careful preparation and consideration of its physicochemical properties. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture and in vitro experiments, addressing its solubility, stability, and potential effects on cellular pathways.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | [3] |

| Molecular Weight | 367.81 g/mol | [3] |

| Appearance | White to yellowish-white crystalline powder | |

| Water Solubility | Slightly soluble (2.5 mg/mL at 25°C) | |

| DMSO Solubility | 22 mg/mL (57.02 mM) | [4] |

| Ethanol Solubility | Insoluble | [4] |

| Melting Point | 143-146 °C | N/A |

| Stability in Aqueous Solution | Unstable, especially at neutral and alkaline pH. Solutions should be prepared fresh.[5] | N/A |

Preparation of this compound Stock Solutions

Due to its limited water solubility and instability in aqueous solutions, careful preparation of stock solutions is critical. It is highly recommended to prepare fresh solutions for each experiment.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This is the recommended method for preparing a high-concentration stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Sterile filter (0.22 µm), compatible with DMSO

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or a conical tube.

-

Dissolution: Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 27.19 mM).

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution but should be used with caution due to the compound's instability.

-

Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for longer-term storage (up to 6 months). Protect from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Working solutions should be prepared fresh immediately before use by diluting the DMSO stock solution.

Materials:

-

This compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) or buffer (e.g., PBS)

-

Sterile tubes

Procedure:

-

Calculation: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment.

-

Dilution: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or buffer.

-

Mixing: Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause foaming of the medium.

-

Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiments. Do not store working solutions in culture medium.

Experimental Protocols

Cytotoxicity Assays